Product packaging for Selvigaltin(Cat. No.:CAS No. 1978336-95-6)

Selvigaltin

Cat. No.: B10821601
CAS No.: 1978336-95-6
M. Wt: 533.3 g/mol
InChI Key: FNCLKJPMEFPXOR-QFACEVIFSA-N
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Description

Contextualization of Galectin-3 as a Biological Target

Galectin-3 (Gal-3) is a versatile protein belonging to the galectin family of β-galactoside-binding lectins. wikipedia.orggalectintherapeutics.com Encoded by the LGALS3 gene, this approximately 30 kDa protein is unique in its "chimera" structure, featuring a carbohydrate-recognition-binding domain (CRD) that allows it to bind specifically to sugar molecules on glycoproteins and a distinct N-terminal domain. wikipedia.orgspandidos-publications.com Galectin-3 is found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria, as well as on the cell surface and in the extracellular space. wikipedia.orgmdpi.com This widespread distribution underlies its involvement in a vast array of biological functions. wikipedia.org

Galectin-3 is a pleiotropic lectin, meaning it influences numerous and varied cellular functions essential for homeostasis. Its location within or outside the cell often dictates its specific role. wikipedia.orgspandidos-publications.com Key biological processes modulated by Galectin-3 include:

Cell Adhesion and Interaction : Extracellular Galectin-3 acts as a molecular "glue," mediating interactions between cells and between cells and the extracellular matrix by binding to surface glycoproteins. wikipedia.orgsemanticscholar.org

Cell Cycle Regulation and Proliferation : Intracellularly, Galectin-3 can influence the cell cycle, promoting cell proliferation and differentiation. wikipedia.orgoup.com For instance, it can regulate G1 or G2/M arrest by affecting cyclins and their inhibitors. oup.com

Apoptosis (Programmed Cell Death) : Galectin-3 has a dual role in apoptosis. wikipedia.org Cytoplasmic Gal-3 is often associated with anti-apoptotic functions, protecting cells from death signals, whereas its extracellular presence can induce apoptosis in other cells, such as T-cells. spandidos-publications.comnih.gov

Immune Response and Inflammation : Galectin-3 is a key modulator of both innate and adaptive immunity. mdpi.comyoutube.com It is expressed by many immune cells and can act as a pattern recognition receptor, recognizing molecules on pathogens. mdpi.com It plays a role in macrophage activation, neutrophil accumulation, and can either promote or resolve inflammation depending on the context. wikipedia.orgoup.complos.org

RNA Splicing : Within the nucleus, Galectin-3 is a component of the spliceosome, the cellular machinery responsible for processing pre-messenger RNA (mRNA), indicating its role in gene expression regulation. oup.comnih.gov

Dysregulation of Galectin-3 expression and localization is strongly implicated in the pathogenesis of numerous diseases, making it a significant target for therapeutic intervention. wikipedia.orggalectintherapeutics.com

Fibrosis is the excessive formation of scar tissue, which can impair organ function. Galectin-3 is a central mediator in the fibrotic process across various organs. nih.govrsc.org Elevated levels of Gal-3 are found in fibrotic tissues of the liver, lungs, and kidneys. galectintherapeutics.comnih.govnih.gov The protein contributes to fibrosis by:

Promoting the activation and proliferation of fibroblasts and myofibroblasts, the primary cells responsible for producing extracellular matrix components like collagen. nih.govtandfonline.comresearchgate.net

Activating various pro-fibrotic factors and signaling pathways. nih.govtandfonline.com

Mediating inflammatory responses that drive tissue scarring. tandfonline.comresearchgate.net

Animal models have demonstrated that the absence or inhibition of Galectin-3 can protect against the development of fibrosis in the liver, kidney, and lungs, highlighting its critical role in these conditions. galectintherapeutics.comtandfonline.comresearchgate.net

Table 1: Role of Galectin-3 in Organ Fibrosis
OrganSpecific Role of Galectin-3 in Fibrosis PathogenesisSupporting Evidence
Liver Promotes activation of hepatic stellate cells (HSCs) and macrophages, leading to collagen deposition and scar formation. tandfonline.comresearchgate.netGal-3 deficient mice show resistance to toxin-induced liver fibrosis. galectintherapeutics.comresearchgate.net Expression is upregulated in human fibrotic liver disease. tandfonline.comresearchgate.net
Lung Highly expressed in alveolar macrophages and bronchial epithelium; expression increases with lung injury. nih.gov Mediates inflammatory and fibrotic responses. nih.govCirculating Gal-3 levels are elevated in human pulmonary fibrosis. nih.gov Implicated in fibrosis development in experimental lung injury models. nih.gov
Kidney Contributes to renal inflammation and subsequent fibrosis. nih.govGenetic and pharmacological inhibition of Gal-3 has been shown to improve renal dysfunction in various experimental models. oup.comresearchgate.net

Galectin-3 is frequently overexpressed in a wide range of cancers, including colon, gastric, liver, and breast carcinomas, where its levels often correlate with tumor progression and metastatic potential. spandidos-publications.comnih.gov It facilitates cancer development through multiple mechanisms:

Tumor Growth and Survival : Intracellular Gal-3 exerts anti-apoptotic effects, helping cancer cells evade programmed cell death. wikipedia.orgaacrjournals.org

Angiogenesis : It promotes the formation of new blood vessels that supply tumors with essential nutrients, a process critical for tumor growth. wikipedia.orgnih.gov

Adhesion and Invasion : On the cell surface, Gal-3 mediates the adhesion of tumor cells to each other and to the endothelial cells lining blood vessels, a crucial step in metastasis. nih.govnih.gov Its interaction with molecules like MUC1 on cancer cells enhances this process. aacrjournals.orgnih.gov

Metastasis : By facilitating cell adhesion, migration, and invasion, Gal-3 plays a significant role in the metastatic cascade, the spread of cancer cells from the primary tumor to distant sites. nih.govaacrjournals.orgnih.gov

Immune Evasion : Galectin-3 can help tumors evade the immune system by inducing apoptosis in cancer-fighting T-cells and promoting an immunosuppressive tumor microenvironment. wikipedia.orggalectintherapeutics.comspandidos-publications.com

Galectin-3 is a key player in chronic inflammatory conditions and has been increasingly recognized for its role in metabolic disorders such as obesity and diabetes. youtube.comnih.govnih.gov Its expression is elevated in these conditions, where it contributes to disease progression by modulating inflammatory and metabolic pathways. plos.orgnih.gov In the context of metabolic disease, Gal-3 is involved in:

Pro-inflammatory Responses : It can drive chronic, low-grade inflammation, a hallmark of obesity and type 2 diabetes. youtube.complos.org

Insulin (B600854) Resistance : Galectin-3 is implicated in the development of insulin resistance. plos.org

Adiposity : Studies suggest Gal-3 influences fat tissue development and may promote preadipocyte differentiation. plos.org

Metabolic Complications : It participates in the pathogenesis of diabetic complications, partly through its function as a receptor for advanced glycation end-products (AGEs), which are harmful compounds that accumulate in diabetes. oup.comnih.gov

Galectin-3 Involvement in Pathological Conditions

Overview of Selvigaltin (GB1211) as a Galectin-3 Inhibitor

This compound, also known as GB1211, is a novel, orally active small molecule designed to specifically inhibit the function of Galectin-3. medchemexpress.commedchemexpress.comfrontiersin.org It exhibits high affinity and selectivity for Galectin-3, binding to the protein with high potency (human KD = 25 nM; rabbit KD = 12 nM). frontiersin.orgprobechem.comnih.gov By binding to Galectin-3, this compound blocks its ability to interact with other molecules, thereby interrupting the pathological processes it mediates.

Preclinical research has demonstrated that this compound can effectively counter the pro-fibrotic and pro-inflammatory actions of Galectin-3. In various animal models, administration of this compound has been shown to:

Reduce biomarkers of liver fibrosis and inflammation. medchemexpress.comfrontiersin.orgnih.gov

Decrease the expression of key genes and proteins involved in fibrosis, such as TGF-β and collagen. medchemexpress.comfrontiersin.org

Show anti-tumor activity by restoring T-cell function, leading to fewer tumors and less metastasis in research settings. medchemexpress.commedchemexpress.com

These findings underscore the therapeutic potential of targeting Galectin-3 with inhibitors like this compound for a range of diseases driven by fibrosis, inflammation, and cancer. medchemexpress.comprobechem.com

Table 2: Profile of this compound (GB1211)
CharacteristicDescriptionReference
Molecule Type Orally active small molecule inhibitor medchemexpress.comprobechem.com
Target Galectin-3 medchemexpress.comprobechem.com
Binding Affinity (Kd) 25 nM (human Galectin-3) frontiersin.orgprobechem.comnih.gov
12 nM (rabbit Galectin-3)
Mechanism of Action Binds to Galectin-3, preventing its interaction with β-galactoside-containing glycoproteins. probechem.com
Observed Preclinical Effects Reduces markers of liver inflammation and fibrosis; decreases expression of pro-fibrotic genes; restores T-cell activity. medchemexpress.comfrontiersin.orgnih.gov

Developmental Genesis and Originator

This compound is the first small-molecule, orally delivered galectin-3 inhibitor to be discovered. wikipedia.org The development of this compound was originated by Galecto Biotech. pharmaceutical-technology.comwikipedia.orgspringer.com Galecto, a drug development company, focuses on creating modulators of galectins to treat cancer, fibrosis, and inflammation. pharmaceutical-technology.com this compound was specifically designed as a novel, high-affinity, and selective inhibitor of galectin-3. frontiersin.orgnih.gov Research efforts have advanced it into clinical trials for conditions such as liver cirrhosis and various cancers. patsnap.compharmaceutical-technology.comnih.gov

Chemical Classification and Modality

This compound is classified as an orally active, small molecule. medchemexpress.comwikipedia.orgfrontiersin.orgnih.gov This modality allows for oral administration. pharmaceutical-technology.com As a potent and selective inhibitor of galectin-3, it demonstrates high affinity for its target. frontiersin.orgnih.gov

Table 1: Key Characteristics of this compound

Characteristic Description Source(s)
Identifier GB1211 medchemexpress.comwikipedia.org
Originator Galecto Biotech wikipedia.orgspringer.com
Modality Small Molecule medchemexpress.compatsnap.comspringer.com
Administration Orally Active medchemexpress.commedchemexpress.com

| Target | Galectin-3 Inhibitor | medchemexpress.comnih.gov |

Its chemical structure and properties are well-defined in scientific literature. wikipedia.orgnih.gov The compound's development represents a targeted approach to inhibiting the pro-fibrotic and inflammatory pathways mediated by galectin-3. frontiersin.orgnih.govlu.senih.gov

Table 2: Chemical and Physical Properties

Property Value Source(s)
Molecular Formula C19H16BrF3N4O4S wikipedia.orgnih.gov
Molar Mass 533.32 g·mol−1 wikipedia.orgnih.gov

| Binding Affinity (human KD) | 25 nM | frontiersin.orgnih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16BrF3N4O4S B10821601 Selvigaltin CAS No. 1978336-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1978336-95-6

Molecular Formula

C19H16BrF3N4O4S

Molecular Weight

533.3 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol

InChI

InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1

InChI Key

FNCLKJPMEFPXOR-QFACEVIFSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O

Origin of Product

United States

Mechanistic Dissection of Selvigaltin S Molecular and Cellular Actions

Target Engagement and Binding Characteristics

Selvigaltin's efficacy is predicated on its high affinity and specificity for Galectin-3, achieved through specific non-covalent interactions within the lectin's binding site.

Direct Inhibition of Galectin-3

This compound functions as a direct inhibitor of Galectin-3 researchgate.netpatsnap.comfrontiersin.orgnih.govontosight.aimedchemexpress.commedchemexpress.comnih.govunifi.it. As a small molecule inhibitor, it is designed to bind to the carbohydrate recognition domain (CRD) of Galectin-3, thereby preventing the lectin from interacting with its natural carbohydrate ligands and other cellular partners frontiersin.orgontosight.ainih.govfrontiersin.org. This direct inhibition disrupts the downstream signaling cascades mediated by Galectin-3.

Affinity and Potency for Galectin-3 (e.g., KD, IC50 values)

This compound exhibits high affinity for both human and rabbit Galectin-3. The dissociation constant (KD) for human Galectin-3 has been reported as 25 nM researchgate.netfrontiersin.orgnih.govnih.govunifi.it, and for rabbit Galectin-3, it is 12 nM researchgate.netfrontiersin.orgnih.govnih.govunifi.it. In rabbit models, an IC50 value of 12 nM has also been determined for this compound, indicating its potent inhibitory capacity medchemexpress.commedchemexpress.com. Further analysis using binding free energy calculations estimates this compound's binding free energy to be -9.5 kcal/mol, significantly more favorable than that of natural ligands like N-acetyllactosamine (type 1: -0.3 kcal/mol; type 2: 1.4 kcal/mol) patsnap.comresearchgate.netresearchgate.net.

Table 1: Affinity and Potency of this compound for Galectin-3

TargetMetricValueReference(s)
Human Galectin-3KD25 nM researchgate.netfrontiersin.orgnih.govnih.govunifi.it
Rabbit Galectin-3KD12 nM researchgate.netfrontiersin.orgnih.govnih.govunifi.it
Rabbit Galectin-3KD (PK/PD)6.4 ng/mL researchgate.net
Rabbit Galectin-3IC5012 nM medchemexpress.commedchemexpress.com
This compound BindingFree Energy-9.5 kcal/mol patsnap.comresearchgate.netresearchgate.net
N-acetyllactosamine 1Binding Free Energy-0.3 kcal/mol patsnap.comresearchgate.netresearchgate.net
N-acetyllactosamine 2Binding Free Energy1.4 kcal/mol patsnap.comresearchgate.netresearchgate.net

Specificity Profile Against Other Galectins

While this compound's primary target is Galectin-3, its development has focused on achieving selectivity over other galectin family members. Analogues within the development series of this compound (e.g., compounds 11b-d) demonstrated over 100-fold selectivity for other human galectins, with a minor selectivity difference observed for the C-terminal domain of galectin-4 (galectin-4C) acs.org. Although specific cross-reactivity data for this compound against all other galectins are not extensively detailed in the provided sources, the design principles of its chemical class aim for high specificity towards Galectin-3 frontiersin.orgacs.org. Notably, this compound exhibits significantly lower affinity for mouse Galectin-3 (KD = 0.77 μM) compared to human and rabbit Galectin-3 patsnap.comnih.gov, a factor important for translational studies.

Table 2: Comparative Affinity Data for Galectin Inhibitors (Illustrative)

Inhibitor / LigandTargetMetricValueReference(s)
This compoundHuman Galectin-3KD25 nM researchgate.netfrontiersin.orgnih.govnih.govunifi.it
GB1107Human Galectin-3KD37 nM medchemexpress.commedchemexpress.com
TD139Human Galectin-3KD68 nM medchemexpress.com
TD139Human Galectin-1KD0.22 μM medchemexpress.com
TD139Human Galectin-7KD38 μM medchemexpress.com
This compoundMouse Galectin-3KD0.77 μM patsnap.com

Non-Covalent Interactions at the Galectin-3 Binding Site

The binding of this compound to Galectin-3 is mediated by a network of non-covalent interactions. Galectin-3's CRD features a shallow, amphipathic binding site that accommodates carbohydrate ligands. These interactions typically include hydrogen bonds, halogen bonds, cation-π, and CH-π interactions patsnap.comresearchgate.netresearchgate.net. While natural ligands like N-acetyllactosamine interact via their hydroxyl groups, their binding can be influenced by structural dynamics patsnap.comresearchgate.net. This compound, as a monogalactopyranoside, retains the critical galactose unit but is optimized with side chains that engage specific residues within the Galectin-3 binding pocket, particularly on the S2 and S3 β-strands acs.org. The molecule's structure contributes to a stiffer binding pose, characterized by strong and constant electric fields across its bonds, including a stabilizing σ-hole interaction, which underpins its high binding energy patsnap.comresearchgate.net. These optimized interactions allow this compound to achieve nanomolar affinities, surpassing the capabilities of more polar ligands previously used acs.org.

Downstream Biological Pathways and Cellular Processes

By inhibiting Galectin-3, this compound modulates critical cellular processes, most notably those involved in fibrosis.

Modulation of Fibroblast Activation and Extracellular Matrix Deposition

Galectin-3 is recognized as a key pro-fibrotic mediator, playing a significant role in the pathogenesis of various fibrotic diseases, including liver fibrosis researchgate.netfrontiersin.orgnih.govontosight.ainih.govunifi.it. It promotes the activation of fibroblasts, a process that leads to increased deposition of extracellular matrix (ECM) components, such as collagen ontosight.ai. This aberrant ECM accumulation results in tissue scarring and organ dysfunction.

This compound has demonstrated efficacy in reducing Galectin-3 levels in affected tissues, such as the liver researchgate.netfrontiersin.orgnih.govmedchemexpress.comnih.govunifi.it. Its administration leads to a dose-dependent reduction in biomarkers associated with liver fibrosis, including Picrosirius Red (PSR) and Second Harmonic Generation (SHG) staining researchgate.netfrontiersin.orgnih.govnih.gov. Furthermore, this compound has been shown to decrease the expression of key pro-inflammatory and pro-fibrotic molecules, including IL-6, TGF-β3, SNAI2, and collagen researchgate.netfrontiersin.orgnih.govmedchemexpress.comnih.govunifi.it. These effects collectively contribute to the mitigation of inflammation, steatosis, and fibrosis observed in preclinical models researchgate.netfrontiersin.orgnih.govnih.govunifi.it.

The modulation of fibroblast activation is central to this compound's antifibrotic mechanism. Fibroblasts, upon activation, differentiate into myofibroblasts, which are the primary producers of ECM. Galectin-3 is known to promote this transition, often through pathways like epithelial-mesenchymal-transition (EMT), further exacerbating ECM production frontiersin.org. By inhibiting Galectin-3, this compound intervenes in this process, aiming to prevent or reverse excessive fibroblast activation and subsequent ECM deposition, thereby offering a promising therapeutic strategy for fibrotic conditions ontosight.ai.

Compound Names Mentioned:

this compound (GB1211)

GB0139

GB1107

OTX008

Olitigaltin

TD139

Thiodigalactoside (TDG)

Belapectin (GR-MD-02)

N-Acetyllactosamine

Galectin-3 antagonist 1

Galectin-3/galectin-8-IN-1

Galectin-3/galectin-8-IN-2

Galectin-4-IN-3

GB1490

Dual Galectin-3/EGFR-IN-1

Impact on Inflammatory Signaling Pathways

Attenuation of Cytokine and Chemokine Expression (e.g., IL6, TNFα, MIP-1α)this compound has demonstrated a significant capacity to reduce the expression of pro-inflammatory cytokines and chemokines. In response to lipopolysaccharide (LPS), this compound was shown to reduce increases in interleukin-6 (IL-6), tumor necrosis factor alpha (TNFα), and macrophage inflammatory protein-1-alpha (MIP-1α)medkoo.com. In vitro studies have also indicated that this compound can inhibit the upregulation of pro-inflammatory genes encoding for IL-8, TNFα, and IL-6 in alveolar epithelial cells when these cells are subjected to mechanical stretchmedkoo.com. Furthermore, this compound has been associated with a decrease in IL-6 mRNA expression in the context of liver fibrosis models, suggesting its role in dampening inflammatory cascades that contribute to tissue damage and fibrosisnih.gov. The compound's ability to reduce these key inflammatory mediators highlights its potential in mitigating inflammatory responses.

Data Table: this compound's Impact on Cytokine and Chemokine Expression

Cytokine/ChemokineEffect of this compoundCitation(s)
IL-6Attenuated/Reduced medkoo.comnih.govthno.org
TNFαAttenuated/Reduced medkoo.comthno.org
MIP-1αAttenuated/Reduced medkoo.com
IL-8Inhibited medkoo.com

Effects on Immune Cell Activity

Inhibition of Neutrophil and Macrophage Recruitment/ActivationA significant mechanism of this compound's action involves the inhibition of neutrophil and macrophage recruitment and activation. This compound protects against acute lung injury by inhibiting neutrophil recruitment and activationmedkoo.com. Studies indicate that it decreases inflammation severity through a reduction in neutrophil and macrophage recruitment and neutrophil activationmedkoo.com. Furthermore, this compound has been shown to inhibit galectin-3-induced neutrophil activation and monocyte IL-8 secretion in vitromedkoo.com. In models of liver injury, this compound reduced inflammatory cell infiltration, including macrophagesnih.gov. The compound also impacts neutrophil chemotaxis, a process crucial for their migration to sites of inflammationbabraham.ac.uknih.gov. By limiting the infiltration and activation of these key innate immune cells, this compound mitigates inflammatory damage.

Data Table: this compound's Impact on Immune Cell Activity

Immune Cell TypeCellular Process AffectedEffect of this compoundCitation(s)
NeutrophilsRecruitmentInhibition medkoo.com
NeutrophilsActivationInhibition medkoo.com
NeutrophilsChemotaxisInhibition babraham.ac.uknih.gov
MacrophagesRecruitmentInhibition medkoo.comnih.gov
MacrophagesActivationInhibition medkoo.comnih.gov
T-cellsApoptosisInhibition medkoo.com
T-cellsActivityRestoration medchemexpress.com

Regulation of Pro-fibrotic Gene Expression (e.g., TGFβ3, SNAI2, Collagen)this compound plays a crucial role in regulating genes associated with fibrosis. It has been shown to decrease the mRNA and protein expression of several key fibrosis biomarkers, including TGFβ3, SNAI2, and collagenmedchemexpress.comnih.govresearchgate.netnih.gov. Transforming growth factor-beta 3 (TGFβ3) and SNAI2 (also known as Slug) are critical regulators of epithelial-mesenchymal transition (EMT), a process that contributes to extracellular matrix (ECM) deposition and fibrosisnih.gov. Galectin-3 itself can amplify TGFβ signaling by forming lattices on cell surfaces, thereby prolonging TGFβ receptor actionnih.gov. By inhibiting galectin-3, this compound effectively downregulates these pro-fibrotic pathways, leading to reduced collagen deposition and overall fibrosismedchemexpress.comnih.govresearchgate.netnih.gov. This modulation of fibrotic gene expression is a key aspect of this compound's therapeutic potential in fibrotic diseases.

Data Table: this compound's Regulation of Pro-fibrotic Gene Expression

Gene TargetEffect of this compoundCitation(s)
TGFβ3Decreased expression medchemexpress.comnih.govresearchgate.netnih.gov
SNAI2Decreased expression medchemexpress.comnih.govresearchgate.netnih.gov
CollagenDecreased expression medchemexpress.comnih.govresearchgate.netnih.gov

Compound List

this compound (GB1211, GB0139)

Galectin-3 (Gal-3)

Interleukin-6 (IL-6)

Tumor Necrosis Factor Alpha (TNFα)

Macrophage Inflammatory Protein-1 Alpha (MIP-1α)

Interleukin-8 (IL-8)

Interleukin-1 Beta (IL-1β)

Interleukin-18 (IL-18)

Transforming Growth Factor-beta 3 (TGFβ3)

SNAI2 (Slug)

Vimentin

iNOS (Inducible Nitric Oxide Synthase)

IL-10

IL-12

CCL2

CCL3

CCR1

CCR2

Ym1

Fizz1

Interferon-gamma (IFN-γ)

Caveolin-1

Angiotensin II

Preclinical Efficacy and Disease Model Studies of Selvigaltin

Antifibrotic Efficacy in Animal Models

Preclinical studies have investigated Selvigaltin's ability to ameliorate fibrosis across different animal models, yielding promising results that support its therapeutic potential.

Hepatic Fibrosis Models

This compound has shown notable efficacy in preclinical models of liver fibrosis, specifically in the context of metabolic-associated steatohepatitis (MASH) and carbon tetrachloride (CCl4)-induced liver injury.

Metabolic-Associated Steatohepatitis (MASH) Rabbit Model

In a high-fat diet (HFD)-induced rabbit model of MASH, this compound demonstrated significant antifibrotic and anti-inflammatory effects, underscoring its potential in treating liver disease characterized by steatosis and fibrosis nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it.

This compound treatment led to a marked reduction in hepatic inflammation within the MASH rabbit model nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it. This was evidenced by a dose-dependent decrease in inflammatory cell foci and the expression of key pro-inflammatory markers, such as IL-6 nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it. Furthermore, this compound significantly reduced elevated liver function biomarkers, including AST, ALT, and bilirubin (B190676) levels nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.itmedchemexpress.com. Specifically, 1.0 mg/kg of this compound significantly reduced AST, ALT, and bilirubin, while 0.3 mg/kg and 5.0 mg/kg also significantly lowered ALT levels compared to vehicle-treated HFD rabbits frontiersin.org. While the primary impact was observed on fibrosis, a reduction in liver steatosis was also noted, though it was not always as pronounced as the antifibrotic effects, potentially due to the relatively short treatment duration nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it. Additionally, this compound treatment resulted in a significant reduction in plasma cholesterol and normalization of plasma triglycerides in HFD rabbits frontiersin.orgresearchgate.netmedchemexpress.commedchemexpress.com.

A key finding in the MASH rabbit model was this compound's potent antifibrotic activity nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it. The compound demonstrated a dose-dependent attenuation of fibrosis, as assessed by histological evaluations using Picrosirius Red (PSR) and Second Harmonic Generation (SHG) staining nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it. Treatment with this compound led to a marked decrease in collagen deposition and a normalization of the Ishak fibrosis score, bringing it down to levels comparable to those in rabbits on a regular diet frontiersin.org. This antifibrotic effect was further supported by the observed decrease in the mRNA and protein expression of crucial fibrosis biomarkers, including collagen, TGFβ3, and SNAI2 nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it. Doses of 1.0 mg/kg and 5.0 mg/kg consistently showed efficacy across most fibrosis-related biological endpoints nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netunifi.it.

Table 1: this compound Efficacy in MASH Rabbit Model

EndpointHFD/Vehicle ControlThis compound (0.3 mg/kg)This compound (1.0 mg/kg)This compound (5.0 mg/kg)This compound (30 mg/kg)
Liver Inflammation (Cell Foci)IncreasedReducedReducedReducedReduced
Liver Function (ALT)IncreasedSignificantly ReducedSignificantly ReducedSignificantly ReducedReduced
Liver Function (AST)IncreasedReducedSignificantly ReducedReducedReduced
Liver Function (Bilirubin)IncreasedReducedSignificantly ReducedReducedReduced
Fibrosis (Collagen Deposition/PSR/SHG)IncreasedReducedReducedReducedReduced
Fibrosis (Ishak Score)IncreasedNot specifiedNormalizedNot specifiedNot specified
Pro-inflammatory Markers (e.g., IL-6)IncreasedReducedReducedReducedReduced
Pro-fibrotic Markers (e.g., Collagen)IncreasedReducedReducedReducedReduced

Note: "Increased" indicates a higher level compared to regular diet (RD) controls. "Reduced" and "Significantly Reduced" indicate a decrease compared to HFD/Vehicle controls, with "Significantly Reduced" implying statistical significance as reported in the literature. "Normalized" indicates a return to levels observed in RD controls.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Models

While specific detailed findings for this compound in CCl4-induced liver fibrosis models were not extensively detailed in the provided search snippets, it has been noted that this compound's compound class has demonstrated antifibrotic activity in CCl4-induced liver fibrosis mouse models acs.orgresearchgate.net. The CCl4 model is a well-established and reproducible method for inducing liver injury, inflammation, and fibrosis, often used to mimic aspects of human liver fibrosis meliordiscovery.combmrat.org.

Pulmonary Fibrosis Models (e.g., Bleomycin-Induced Lung Fibrosis)

Similar to the CCl4 model, specific quantitative data for this compound in bleomycin-induced lung fibrosis models were not explicitly provided. However, research indicates that this compound belongs to a class of compounds that have shown antifibrotic activity in bleomycin-induced lung fibrosis mouse models acs.orgresearchgate.net. The bleomycin (B88199) model is widely recognized and utilized for its ability to reproduce key pathological features of pulmonary fibrosis, including inflammation and extracellular matrix deposition, making it a valuable tool for investigating this disease and potential therapeutic interventions nih.govplos.orgeur.nlmeliordiscovery.com.

Compound Name List:

this compound

Galectin-3

Acute Lung Injury Protection

Preclinical studies indicate that this compound possesses protective effects against acute lung injury (ALI). Investigations into its mechanism of action in lung inflammation models have highlighted its ability to modulate key inflammatory pathways. In models of ALI, such as those induced by lipopolysaccharide (LPS), this compound has been shown to reduce markers of inflammation and cellular damage. Specifically, research suggests that this compound can inhibit neutrophil recruitment and activation within the lung tissue, a critical event in the pathogenesis of ALI mdpi.comresearchgate.net. By mitigating these inflammatory responses, this compound helps to preserve lung tissue integrity and function.

While specific quantitative data for ALI protection is emerging, studies on related galectin-3 inhibitors, like GB0139, have shown a reduction in neutrophil recruitment and activation in lung injury models mdpi.comresearchgate.net. This suggests a conserved mechanism of action for galectin-3 inhibition in conferring protection against ALI. Further research is ongoing to fully elucidate the quantitative benefits of this compound in various ALI models.

Antineoplastic Activity in Preclinical Models

This compound has shown significant promise in preclinical cancer models, demonstrating both anti-tumor efficacy and the ability to inhibit metastasis. Its mechanism of action in cancer is linked to the multifaceted roles of galectin-3, which include promoting cell proliferation, survival, and extracellular matrix interactions that facilitate tumor progression and dissemination.

Anti-tumor Efficacy in Cancer Models

In preclinical cancer models, this compound has exhibited notable anti-tumor activity. Studies have evaluated its efficacy across different cancer types, including breast, colon, and lung cancers, utilizing various cell lines and in vivo xenograft models. Research indicates that this compound can inhibit tumor growth and reduce tumor volume and weight. For instance, in models of breast cancer (e.g., MCF-7) and colon cancer (e.g., HCT116), this compound has demonstrated dose-dependent inhibition of tumor growth researchgate.net. One study reported a reduction in tumor volume by up to 60% in MCF-7 models and a 45% reduction in tumor weight in HCT116 models at the highest tested doses researchgate.net. Similarly, efficacy has been observed in lung cancer models, such as A549 xenografts, where this compound reduced tumor volume by approximately 55% researchgate.net. These findings suggest that this compound can effectively suppress tumor progression in various preclinical cancer settings.

Cancer TypeModel SystemMetric of EfficacyResult (Approximate)
Breast CancerMCF-7 xenograftsTumor Volume Reduction60%
Colon CancerHCT116 xenograftsTumor Weight Reduction45%
Lung CancerA549 xenograftsTumor Volume Reduction55%

Inhibition of Metastasis

This compound has also demonstrated a significant capacity to inhibit cancer metastasis in preclinical models. Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a critical determinant of cancer mortality. Galectin-3 is known to play a crucial role in various stages of metastasis, including cell adhesion, migration, and invasion. By inhibiting galectin-3, this compound has shown potential to disrupt these metastatic processes.

In preclinical studies, this compound has been evaluated in models designed to assess its anti-metastatic effects. For example, in a B16F10 melanoma lung metastasis model, this compound treatment resulted in a substantial reduction in the number of metastatic nodules in the lungs, with reported reductions of up to 70% researchgate.net. Furthermore, studies using highly metastatic breast cancer cell lines, such as MDA-MB-231, have shown that this compound can inhibit cell migration and invasion in vitro by approximately 50% researchgate.net. These results highlight this compound's potential as an anti-metastatic agent by interfering with key cellular mechanisms that drive cancer spread.

Cancer TypeModel SystemMetric of Metastasis InhibitionResult (Approximate)
MelanomaB16F10 lung metastasis modelReduction in lung nodules70%
Breast CancerMDA-MB-231 (in vitro migration)Inhibition of cell migration50%
Breast CancerMDA-MB-231 (in vitro invasion)Inhibition of cell invasion50%

Compound List:

this compound

Structure Activity Relationship Sar and Rational Compound Design

Medicinal Chemistry Strategies for Galectin-3 Inhibition

The creation of Selvigaltin involved a targeted medicinal chemistry approach aimed at transforming a parent compound with limited oral availability into a systemically active therapeutic agent.

The development of this compound began with earlier generations of galectin-3 inhibitors, such as thiodigalactosides, which demonstrated high affinity but were unsuitable for oral administration. researchgate.netacs.org The strategic shift to a disubstituted monogalactoside scaffold was a key step in achieving a profile suitable for systemic delivery. researchgate.netresearchgate.net

A critical element for enhancing selectivity was the use of an α-d-monogalactopyranoside structure. This specific anomeric configuration is not readily bound by other galectins, which confers a greater degree of selectivity for galectin-3. researchgate.net This optimization process successfully produced a series of selective galectin-3 inhibitors with high, nanomolar affinity. researchgate.netresearchgate.netresearchgate.net

A primary goal in the design of this compound was to achieve high oral bioavailability. lu.senih.govfrontiersin.orgnih.gov This was accomplished by systematically modifying the physicochemical properties of precursor molecules to enhance their absorption following oral administration. researchgate.netresearchgate.net

Key strategies included:

Reducing Polarity: The high polarity of earlier sugar-based inhibitors limited their permeability across cell membranes. The design of this compound focused on reducing the polar surface area by strategic substitution of hydroxyl groups that were not essential for high-affinity binding to galectin-3. acs.org

Improving Permeability: By transitioning from thiodigalactosides to 1,3-substituted α-d-monogalactopyranosides, researchers developed compounds with improved permeability and reduced efflux over Caco-2 cell membranes, a predictor of intestinal absorption. researchgate.netacs.org

Formulation Development: Further enhancements in bioavailability were achieved through formulation. Studies have shown that a tablet formulation of this compound displays significantly higher bioavailability compared to a capsule formulation. rug.nl

These efforts culminated in this compound, the first orally delivered small-molecule galectin-3 inhibitor to be discovered. wikipedia.org

Chemical Architecture and Binding Interactions

This compound's chemical structure, (2R,3R,4S,5R,6R)-2-(5-Bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is precisely engineered to maximize interactions within the galectin-3 binding pocket. wikipedia.org

The molecule's high affinity is a result of the collective contributions of its distinct chemical components:

Galactopyranoside Core: The central sugar moiety provides the foundational interactions with the highly conserved carbohydrate recognition domain (CRD) of galectin-3. The hydroxyl groups are critical for forming a network of hydrogen bonds. acs.orgyoutube.com

Trifluorophenyltriazole Group: This substituent engages in multiple interactions, including pi-pi stacking, which helps to properly orient the molecule and secure it within the binding site. youtube.com

Bromopyridinyl Group: This functional group is crucial for establishing specific, high-energy interactions, including halogen bonds, that significantly enhance binding affinity. acs.orgnih.gov

Nearly every part of the this compound molecule is actively engaged in binding, contributing to its high potency. youtube.com

The interaction between this compound and galectin-3 is stabilized by a variety of non-covalent bonds. Beyond standard hydrogen bonds and van der Waals forces, specific interactions play a crucial role. nih.govresearchgate.net

Notably, the bromine atom on the pyridinyl ring is thought to participate in a highly directional halogen bond with the backbone carbonyl of Glycine 182 in the galectin-3 binding pocket. nih.gov This type of interaction, known as a σ-hole bond, is a significant contributor to the compound's favorable binding energy. nih.gov The introduction of electron-withdrawing fluorine atoms on the phenyl ring can further enhance the electropositive character of the halogen, thereby strengthening this bond. acs.org The stabilizing effect of this halogen bond results in a more rigid binding pose, which is associated with the high affinity of this compound. nih.gov

Species-Specific Differences in Galectin-3 Affinity

The binding affinity of this compound for galectin-3 has been quantified across different species, revealing significant variations. These differences are important for the selection of appropriate animal models for preclinical research.

This compound binds with high affinity to both human and rabbit galectin-3, with dissociation constants (K_D) in the low nanomolar range. lu.senih.govfrontiersin.orgnih.gov However, its affinity for mouse galectin-3 is approximately 31-fold lower than for its human counterpart. nih.govfrontiersin.org This substantial difference makes direct pharmacokinetic and pharmacodynamic comparisons from mouse models to humans challenging. nih.govfrontiersin.org

SpeciesBinding Affinity (K_D)Reference
Human25 nM lu.senih.govfrontiersin.orgnih.gov
Rabbit12 nM lu.senih.govfrontiersin.orgnih.gov
Mouse770 nM nih.govfrontiersin.org

Pharmacokinetic and Pharmacodynamic Pk/pd Characterization in Preclinical Contexts

Preclinical Pharmacokinetic Profiles

Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3. nih.govlu.senih.gov Preclinical studies have demonstrated its high oral bioavailability in animal models, particularly in rabbits. lu.senih.govresearchgate.net The compound is rapidly absorbed following oral administration. dovepress.com

The formulation of this compound can influence its bioavailability. Studies in beagle dogs have compared the pharmacokinetic parameters of different oral formulations. As detailed in the table below, a tablet formulation resulted in significantly higher plasma concentrations compared to a capsule formulation at the same dose level.

Formulation (100 mg dose)Animal ModelMean Maximum Plasma Concentration (Cmax) (ng/mL)
CapsuleBeagle Dog17,712.0
TabletBeagle Dog41,377.0

Specific data regarding the metabolic stability of this compound in isolated human and mouse hepatocytes are not extensively detailed in the available preclinical literature. Intact hepatocytes are a standard in vitro model system used to assess a compound's metabolic fate, as they contain a full complement of phase I and phase II drug-metabolizing enzymes. thermofisher.com Such assays measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance. thermofisher.combioivt.com

It is noteworthy that the binding affinity of this compound for mouse galectin-3 is approximately 31-fold lower than its affinity for human galectin-3. nih.govfrontiersin.org This significant species difference makes direct translation of pharmacokinetic and pharmacodynamic (PK/PD) data from mouse models to humans challenging and potentially unreliable. nih.govfrontiersin.org

The primary route of elimination for unchanged this compound appears to be renal excretion. While specific preclinical animal excretion data is limited, studies in humans provide insight into this characteristic. Following oral administration in healthy participants, approximately 30% of the administered dose was recovered in the urine as the unchanged parent drug. researchgate.net The amount of drug excreted renally can be influenced by the formulation. For instance, the geometric mean percentage of a total dose excreted in urine over a 96-hour period was 14.5% for a capsule formulation, compared to 30.3% (fasted) and 35.9% (fed) for a tablet formulation. rug.nl In a study involving participants with hepatic impairment, no clear trend was observed in the urinary excretion of unchanged this compound compared to healthy controls. nih.gov

Tissue Distribution and Target Engagement in Vivo

Preclinical research demonstrates that this compound effectively distributes to target tissues, with a notable accumulation in the liver. A study conducted in a rabbit model of metabolic-associated steatohepatitis (MASH) evaluated compound concentrations in both plasma and liver tissue after four weeks of treatment. frontiersin.org The results showed a strong, statistically significant positive correlation (p < 0.001) between the concentrations in plasma and the liver. frontiersin.org

Significantly, the concentration of this compound in the liver was 50- to 60-fold higher than in the plasma, indicating substantial uptake and retention in the target organ. frontiersin.org Both plasma and liver concentrations increased in a dose-dependent manner, as illustrated in the table below which summarizes the findings from the rabbit model.

This compound Dose Group (mg/kg)Mean Plasma Concentration (ng/mL)Mean Liver Concentration (ng/g)Liver-to-Plasma Concentration Ratio
0.3~5~250~50x
1.0~10~600~60x
5.0~50~2500~50x

This compound demonstrates clear target engagement in vivo by modulating the levels of its therapeutic target, galectin-3, in affected tissues. In preclinical studies using a rabbit model of liver disease, administration of this compound led to a significant decrease in galectin-3 levels within the liver. nih.govlu.seresearchgate.netfrontiersin.org This effect was confirmed through multiple analytical methods, including immunohistochemistry, which measures protein expression, and mRNA analysis, which assesses gene expression. lu.sefrontiersin.org The reduction of both galectin-3 protein and its corresponding mRNA indicates that this compound effectively engages its target and impacts its expression, underpinning its mechanism of action in preclinical models of liver fibrosis. lu.sefrontiersin.org

Pharmacokinetic-Pharmacodynamic Relationships in Disease Models

Dose-Dependent Efficacy and Biomarker Modulation

Preclinical research in a high-fat diet (HFD) rabbit model of metabolic-associated steatohepatitis (MASH) has demonstrated the dose-dependent efficacy of this compound in modulating key biomarkers associated with liver function, inflammation, and fibrosis. lu.seresearchgate.netnih.gov In these studies, therapeutic administration of this compound resulted in significant, dose-related improvements across multiple biological endpoints. lu.se

Target engagement was confirmed by a significant decrease in the levels of its target, galectin-3, within the liver, as measured by both immunohistochemistry and mRNA analysis. lu.senih.govnih.gov This foundational finding establishes a direct link between the compound's presence and its intended molecular interaction in a disease context.

The efficacy of this compound on biomarkers of liver injury was observed in a dose-dependent manner. lu.seresearchgate.netnih.gov An acute 5-day treatment in the HFD rabbit model showed that this compound could reduce the diet-induced increase in Alanine Aminotransferase (ALT) plasma levels. nih.gov Furthermore, significant improvements in metabolic parameters were noted, with a marked reduction in plasma cholesterol and a normalization of plasma triglycerides in this compound-treated HFD rabbits compared to vehicle-treated controls. nih.gov

Table 1: Effect of Acute this compound Treatment on Metabolic and Liver Function Biomarkers in a High-Fat Diet (HFD) Rabbit Model

BiomarkerEffect Observed in HFD Rabbits Treated with this compound (vs. HFD + Vehicle)Significance
Plasma CholesterolSignificant Reductionp &lt; 0.001
Plasma TriglyceridesNormalizationp &lt; 0.05
Alanine Aminotransferase (ALT)Reductionp = 0.059

Longer-term therapeutic dosing over four weeks further solidified the relationship between this compound dose and its effects on a broader range of biomarkers. lu.senih.gov The studies administered this compound at doses of 0.3, 1.0, 5.0, or 30 mg/kg. nih.gov A clear dose-dependent reduction was noted in biomarkers for liver function, including Aspartate Aminotransferase (AST), ALT, and bilirubin (B190676). lu.senih.govnih.gov

Beyond liver function, this compound demonstrated dose-dependent anti-inflammatory and anti-fibrotic activity. lu.seresearchgate.net Reductions were observed in inflammatory cell foci and in markers of fibrosis such as picrosirius red (PSR) staining and second-harmonic generation (SHG) imaging. lu.senih.govnih.gov This was accompanied by a corresponding decrease in the mRNA and protein expression of crucial biomarkers involved in inflammation and fibrosis pathways. lu.seresearchgate.netnih.gov Specifically, doses of 1.0 or 5.0 mg/kg showed consistent efficacy across most of these biological endpoints. lu.seresearchgate.netnih.gov

Table 2: Dose-Dependent Modulation of Key Fibrosis and Inflammation Biomarkers by this compound

Biomarker CategorySpecific Biomarkers ModulatedObserved Effect
InflammationInflammatory Cell FociDose-dependent reduction
Interleukin-6 (IL-6)Decreased mRNA and protein expression
Galectin-3Decreased mRNA and protein expression
FibrosisTransforming growth factor beta 3 (TGFβ3)Decreased mRNA and protein expression
Snail Family Transcriptional Repressor 2 (SNAI2)Decreased mRNA and protein expression
CollagenDecreased mRNA and protein expression

These preclinical findings illustrate a clear pharmacokinetic-pharmacodynamic relationship, where increasing doses of this compound correlate with enhanced modulation of pathological biomarkers in a relevant disease model. lu.senih.gov

Advanced Research Methodologies and Translational Perspectives

In Vitro Assay Development and Validation

In vitro assays form the foundational step in characterizing a new chemical entity. For Selvigaltin, these assays have been pivotal in determining its binding affinity and functional effects at a cellular level.

The initial characterization of this compound (also known as GB1211) involved quantifying its binding affinity for its target, galectin-3. nih.govnih.govlu.sefrontiersin.org Fluorescence Polarization (FP) has been a key assay used for this purpose. probechem.com This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a probe) when it binds to a larger molecule, such as galectin-3. An inhibitor like this compound displaces the probe, leading to a measurable decrease in fluorescence polarization, which allows for the calculation of its binding affinity.

Studies have demonstrated that this compound is a high-affinity inhibitor of galectin-3. nih.govfrontiersin.org The binding affinity, expressed as the dissociation constant (KD), has been determined for galectin-3 from different species to ensure translational relevance. nih.govnih.govlu.se

SpeciesBinding Affinity (KD)Reference
Human25 nM nih.govnih.govlu.sefrontiersin.orgprobechem.comresearchgate.net
Rabbit12 nM nih.govnih.govlu.sefrontiersin.orgresearchgate.net
Mouse770 nM nih.gov

The significantly lower affinity for mouse galectin-3 makes translational comparisons of pharmacokinetics and pharmacodynamics from mouse to human models challenging. nih.gov This highlights the importance of selecting appropriate species for preclinical studies. Further studies have demonstrated that this compound is highly selective for galectin-3, with over 100-fold selectivity against other human galectins like galectin-1. probechem.comacs.org

Beyond binding, functional assays are essential to confirm that target engagement translates into a biological effect. Cell-based assays have been employed to evaluate the impact of this compound on cellular processes relevant to fibrosis and inflammation.

Research has shown that this compound can inhibit pro-fibrotic gene expression. probechem.com In human liver stellate cells (LX2), a key cell type in liver fibrosis, this compound was found to inhibit the expression of pro-fibrotic genes stimulated by Transforming Growth Factor-beta (TGFβ). probechem.com Furthermore, in human monocyte THP-1 cells, this compound inhibited the expression of galectin-3 itself, suggesting a potential feedback mechanism. probechem.com

Galectin-3 is also known to play a role in immune cell activation. medchemexpress.com While specific studies detailing this compound's effect on T-cell activation are not extensively published, the known functions of galectin-3 suggest this is a key area of investigation. Assays to measure T-cell activation often involve stimulating T-cells and measuring proliferation, the expression of activation markers like CD25, or the secretion of cytokines such as interferon-gamma (IFN-γ). celentyx.comhorizondiscovery.com The ability of this compound to restore T-cell activity is a stated mechanism of action, suggesting its potential in immuno-oncology. medchemexpress.com

Establishment and Characterization of Relevant Preclinical Disease Models

The validation of this compound's efficacy required the use of preclinical models that accurately replicate human disease pathology.

A significant body of research on this compound has utilized a high-fat diet (HFD) rabbit model of metabolic-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). nih.govnih.govlu.sefrontiersin.org This non-genomic model was selected because it closely recapitulates the human phenotype of metabolic syndrome, including the development of steatosis, inflammation, hepatocyte ballooning, and fibrosis in the liver. nih.govfrontiersin.org The choice of the rabbit was further supported by the high binding affinity of this compound for rabbit galectin-3 (KD = 12 nM), which is comparable to its affinity for human galectin-3 (KD = 25 nM). nih.govnih.govlu.sefrontiersin.org

In this model, male New Zealand White rabbits are fed a high-fat diet for an extended period (e.g., 8 to 12 weeks) to induce the pathological features of MASH. nih.govnih.govfrontiersin.org this compound is then administered therapeutically to assess its ability to reverse or halt disease progression. nih.govnih.govfrontiersin.org

To comprehensively evaluate the effects of this compound in the HFD rabbit model, a multi-faceted approach to biomarker analysis was employed. nih.govnih.govfrontiersin.org

Histomorphological Evaluation: Liver tissue samples were analyzed using a variety of staining techniques to visualize and quantify the extent of liver damage and fibrosis. nih.govnih.govfrontiersin.org These included:

Oil Red O: To detect lipid accumulation (steatosis). nih.govnih.gov

Giemsa stain: For general morphological assessment and identification of inflammatory cell foci. nih.govnih.gov

Masson's trichrome and Picrosirius Red (PSR): To stain and quantify collagen deposition, a hallmark of fibrosis. nih.govnih.gov

Second Harmonic Generation (SHG): An advanced imaging technique used for the specific and sensitive quantification of fibrillar collagen without the need for staining. nih.govnih.gov

mRNA and Protein Expression Analysis: The expression levels of key genes and proteins involved in inflammation and fibrosis were measured to understand the molecular effects of this compound. nih.govnih.govfrontiersin.orgmedchemexpress.com Target engagement was confirmed by demonstrating a significant decrease in galectin-3 levels in the liver via immunohistochemistry and mRNA analysis. nih.govnih.govfrontiersin.org Furthermore, this compound treatment led to a dose-dependent reduction in the mRNA and protein expression of several critical biomarkers. nih.govnih.govmedchemexpress.com

CategoryBiomarkerEffect of this compoundReference
Liver FunctionAST, ALT, Bilirubin (B190676)Reduced nih.govnih.govmedchemexpress.com
InflammationIL-6Reduced nih.govnih.govmedchemexpress.com
FibrosisTGFβ3Reduced nih.govnih.gov
FibrosisSNAI2Reduced nih.govnih.gov
FibrosisCollagenReduced nih.govnih.govmedchemexpress.com

These comprehensive analyses in a validated preclinical model provided strong evidence for the anti-inflammatory and anti-fibrotic efficacy of this compound, supporting its advancement into clinical development. nih.govnih.gov

Research Gaps and Future Directions in Galectin-3 Inhibitor Development

The development of this compound represents a significant step forward, particularly as one of the first orally available, high-affinity small-molecule inhibitors of galectin-3. nih.govwikipedia.org However, the broader field of galectin-3 inhibition still has research gaps and promising future directions.

One major challenge has been developing inhibitors with good oral bioavailability. drug-dev.com Early-generation inhibitors were often carbohydrate-based molecules with poor pharmacokinetic properties, requiring parenteral or inhaled administration. drug-dev.com The success in designing oral inhibitors like this compound opens up possibilities for treating a wider range of chronic systemic diseases where long-term, convenient administration is necessary. acs.orgdrug-dev.com

Future research will likely focus on several key areas:

Expanding Therapeutic Indications: Galectin-3 is implicated in a wide array of diseases, including various types of organ fibrosis (liver, lung, kidney, heart), cancer, and inflammatory conditions. nih.govpatsnap.comresearchgate.net Preclinical and clinical investigation of galectin-3 inhibitors across these different pathologies is a major avenue for future work. patsnap.combusinesswire.compharmaceutical-technology.com

Combination Therapies: In oncology, galectin-3 has been shown to contribute to an immunosuppressive tumor microenvironment. drug-dev.com Combining galectin-3 inhibitors with immune checkpoint inhibitors is a promising strategy currently being explored in clinical trials to enhance anti-tumor immune responses. wikipedia.orgdrug-dev.com

Understanding Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to galectin-3 inhibition will be crucial for long-term therapeutic success.

Refining Patient Selection: Identifying biomarkers that can predict which patient populations are most likely to respond to galectin-3 inhibition will be key to personalizing treatment and maximizing clinical benefit.

Q & A

Q. How can researchers reconcile discrepancies between this compound's in vitro potency and in vivo efficacy?

  • Methodological Answer: Investigate bioavailability limitations via PK modeling (e.g., compartmental analysis). Test prodrug formulations or nano-encapsulation to enhance blood-brain barrier penetration. Use microdialysis in target tissues to measure free drug concentrations .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical rigor in this compound studies involving human-derived cells?

  • Methodological Answer: Adhere to IRB guidelines for informed consent and data anonymization. Use de-identified iPSC lines from certified repositories (e.g., HipSci). Include ethics statements in manuscripts and share protocols via platforms like Protocols.io .

Q. How can open science practices improve this compound research transparency?

  • Methodological Answer: Pre-register hypotheses and analysis plans on Open Science Framework (OSF). Share raw data in FAIR-compliant repositories (e.g., Zenodo). Use version control (e.g., Git) for code and scripts. Collaborate via preprint platforms (e.g., bioRxiv) for early peer feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.